N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzothiophene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, including coupling reactions and electrophilic cyclization reactions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling reaction, to form new carbon-carbon bonds under mild conditions . The reaction conditions often include the use of terminal alkynes and iodoaryl compounds as reactants, with solvents like hexane and ethyl acetate used for purification .
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale synthesis using similar coupling reactions. The process may be optimized for higher yields and purity, with advanced purification techniques such as column chromatography over silica gel .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert sulfone groups back to sulfide groups.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Solvents such as dichloromethane and methanol are often used to facilitate these reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, which have applications in materials science and medicinal chemistry due to their unique electronic properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with various molecular targets and pathways. The compound’s sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . Additionally, the benzothiophene moiety can interact with DNA and proteins, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used for the treatment of breast cancer.
Zileuton: Another benzothiophene derivative used as an anti-inflammatory drug.
Sertaconazole: A benzothiophene derivative with antifungal properties.
Uniqueness
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its combination of benzothiophene and benzo[c][1,2,5]thiadiazole moieties, which confer distinct electronic and biological properties.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S3/c1-17(21,15-9-11-5-2-3-7-13(11)24-15)10-18-26(22,23)14-8-4-6-12-16(14)20-25-19-12/h2-9,18,21H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOGOPHUELCSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)(C3=CC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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